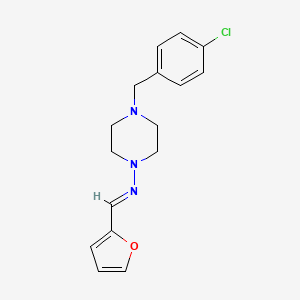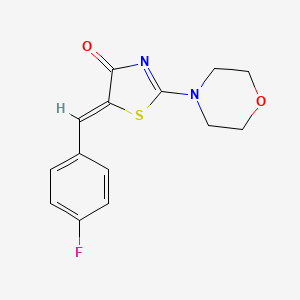
2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.08849790 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Analysis
The compound 2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and similar thiadiazole derivatives, are often synthesized through condensation reactions promoted by carbodiimide condensation. These compounds are typically characterized using spectroscopic techniques such as IR, 1H NMR, and elemental analyses to confirm their structure. The synthesis process involves key steps that allow for the introduction of various substituents, enabling the exploration of a wide range of biological activities and chemical properties (Yu et al., 2014).
Biological Activities
Thiadiazole derivatives exhibit significant biological activities, including anti-inflammatory and analgesic properties. Studies have shown that these compounds can produce substantial in vitro anti-inflammatory activity, comparing favorably with established drugs like ibuprofen. This suggests their potential utility in designing new therapeutic agents with specific action mechanisms (Shkair et al., 2016). Moreover, the synthesis of thiadiazole and thiazole derivatives has been linked to anticancer activities, with some compounds demonstrating reasonable activity against various cancer cell lines, highlighting their potential as anticancer agents (Duran & Demirayak, 2012).
Pharmaceutical Applications
The acidity constants (pKa values) of thiadiazole derivatives are critical for their pharmaceutical applications, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for drug design, as they affect the drug's bioavailability and effectiveness. Studies have determined the pKa values of various thiadiazole derivatives, providing valuable insights for pharmaceutical development (Duran & Canbaz, 2013).
Anticancer Potential
Research into thiadiazole derivatives has also focused on their anticancer potential, with several compounds exhibiting significant activity against cancer cell lines. These findings underscore the importance of thiadiazole derivatives in the development of new anticancer therapies, offering a promising avenue for future research and drug development (Ekrek et al., 2022).
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-4-5-11(9(2)6-8)18-7-12(17)14-13-16-15-10(3)19-13/h4-6H,7H2,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZWXYIREXHLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide](/img/structure/B5518431.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5518442.png)
![2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5518450.png)
![N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)
![N-methyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5518453.png)
![N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)
![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine](/img/structure/B5518472.png)
![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)
![1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)


